molecular formula C15H15ClN4O B11089338 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide

2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide

Cat. No.: B11089338
M. Wt: 302.76 g/mol
InChI Key: DWVHDWFEDCMOMI-UHFFFAOYSA-N
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Description

    2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide is a chemical compound with the following structural formula

    C7H9ClN2O2\text{C}_7\text{H}_9\text{ClN}_2\text{O}_2C7​H9​ClN2​O2​

    .

    Appearance: It exists as colorless to pale yellow crystals or crystalline powder.

    Solubility: It is soluble in some polar organic solvents like chloroform, dichloromethane, and alcohols but insoluble in water.

    Stability: The compound is stable under normal temperature and pressure conditions.

  • Preparation Methods

    • Synthetic Routes

      • Start by reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. This yields 4-chloro-3-ethyl-1-methylpyrazole.
      • Next, react 4-chloro-3-ethyl-1-methylpyrazole with methyl formate using thionyl chloride as a reagent and catalyst. This leads to the formation of 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide.
    • Industrial Production Methods: : The compound can be synthesized on a larger scale using similar methods, with appropriate modifications for industrial efficiency.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions can lead to the formation of derivatives or modified versions of the compound.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its functional groups.

      Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).

      Medicine: Studied for its pharmacological properties (e.g., anti-inflammatory, antimicrobial).

      Industry: May find applications in the development of agrochemicals or pharmaceuticals.

  • Mechanism of Action

    • The compound’s effects depend on its specific targets. It could interact with enzymes, receptors, or cellular pathways.
    • Further research is needed to elucidate the precise mechanism.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features compared to similar compounds.

      Similar Compounds: While I don’t have specific names for similar compounds, you can explore related pyrazole derivatives or other heterocyclic molecules.

    Remember, this compound’s applications and properties are continually evolving as research progresses

    Properties

    Molecular Formula

    C15H15ClN4O

    Molecular Weight

    302.76 g/mol

    IUPAC Name

    2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide

    InChI

    InChI=1S/C15H15ClN4O/c1-10-15(16)11(2)20(19-10)9-14(21)18-13-5-3-12(4-6-13)7-8-17/h3-6H,7,9H2,1-2H3,(H,18,21)

    InChI Key

    DWVHDWFEDCMOMI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CC#N)C)Cl

    Origin of Product

    United States

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